molecular formula C9H8N2O B1589343 3-aminoquinolin-2(1H)-one CAS No. 5873-00-7

3-aminoquinolin-2(1H)-one

Cat. No.: B1589343
CAS No.: 5873-00-7
M. Wt: 160.17 g/mol
InChI Key: KWMUSDDZNYHIBR-UHFFFAOYSA-N
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Description

3-aminoquinolin-2(1H)-one is a heterocyclic compound that belongs to the quinoline family. Quinoline derivatives are known for their wide range of biological activities and applications in medicinal chemistry. The presence of an amino group at the third position and a carbonyl group at the second position in the quinoline ring makes this compound a versatile compound for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

One of the common methods for synthesizing 3-aminoquinolin-2(1H)-one involves the palladium-catalyzed C–N bond coupling reaction. This method starts with 3-bromoquinolin-2(1H)-one and involves various nucleophiles, including amines, amides, sulfonamides, carbamates, and ureas . The reaction conditions typically include the use of a palladium catalyst, such as palladium acetate, in the presence of a base like potassium carbonate, and a solvent like dimethylformamide. The reaction is carried out at elevated temperatures, usually around 100-120°C, for several hours to achieve the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, the use of environmentally benign catalysts and solvents is preferred to minimize the environmental impact of the production process.

Chemical Reactions Analysis

Types of Reactions

3-aminoquinolin-2(1H)-one undergoes various types of chemical reactions, including:

    Substitution Reactions: The amino group at the third position can participate in nucleophilic substitution reactions with electrophiles.

    Oxidation Reactions: The compound can undergo oxidation to form quinoline-2,3-dione derivatives.

    Reduction Reactions: Reduction of the carbonyl group can lead to the formation of 3-aminoquinolin-2-ol.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include alkyl halides, acyl chlorides, and sulfonyl chlorides. The reactions are typically carried out in the presence of a base like sodium hydride or potassium carbonate.

    Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide are used under acidic conditions.

    Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are employed under anhydrous conditions.

Major Products

    Substitution Reactions: Products include N-substituted this compound derivatives.

    Oxidation Reactions: Products include quinoline-2,3-dione derivatives.

    Reduction Reactions: Products include 3-aminoquinolin-2-ol.

Scientific Research Applications

3-aminoquinolin-2(1H)-one has a wide range of applications in scientific research, including:

    Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound exhibits various biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: It is investigated for its potential use in the development of new therapeutic agents for treating diseases such as malaria, cancer, and bacterial infections.

    Industry: The compound is used in the synthesis of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 3-aminoquinolin-2(1H)-one varies depending on its application. In medicinal chemistry, the compound may exert its effects by interacting with specific molecular targets, such as enzymes or receptors. For example, it may inhibit the activity of certain enzymes involved in the replication of viruses or the proliferation of cancer cells. The exact molecular pathways involved can vary and are often the subject of ongoing research.

Comparison with Similar Compounds

Similar Compounds

    2-aminoquinoline: Lacks the carbonyl group at the second position.

    3-aminoquinoline: Lacks the carbonyl group at the second position.

    2-quinolinone: Lacks the amino group at the third position.

Uniqueness

3-aminoquinolin-2(1H)-one is unique due to the presence of both an amino group at the third position and a carbonyl group at the second position. This combination of functional groups allows for a wide range of chemical reactions and applications that are not possible with similar compounds lacking one of these groups.

Properties

IUPAC Name

3-amino-1H-quinolin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8N2O/c10-7-5-6-3-1-2-4-8(6)11-9(7)12/h1-5H,10H2,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KWMUSDDZNYHIBR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=C(C(=O)N2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60435576
Record name 3-Aminoquinolin-2(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60435576
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

160.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5873-00-7
Record name 3-Aminoquinolin-2(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60435576
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What are the advantages of using the photocatalytic denitrogenation method to synthesize 3-aminoquinolin-2(1H)-ones compared to traditional methods?

A1: Traditional methods for adding an amine group to heteroaromatic systems can be challenging and limited in their scope. The photocatalytic denitrogenation method described in [] offers several advantages:

    Q2: What are the key components and conditions for the copper-catalyzed synthesis of 3-aminoquinolin-2(1H)-ones?

    A2: The research in [] details an efficient copper-catalyzed method for synthesizing 3-aminoquinolin-2(1H)-ones from readily available 3-bromoquinolinones. The key components and conditions include:

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